Methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2-(6-bromo-2-méthyl-4-oxoquinoléin-1(4H)-yl)acétate de méthyle est un composé organique synthétique appartenant à la famille des quinoléines. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et leurs applications en chimie médicinale. Ce composé particulier présente un atome de brome en position 6, un groupe méthyle en position 2 et un groupe fonctionnel ester, ce qui en fait une molécule polyvalente pour diverses réactions chimiques et applications.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-(6-bromo-2-méthyl-4-oxoquinoléin-1(4H)-yl)acétate de méthyle implique généralement les étapes suivantes :

Matières premières : La synthèse commence par des matières premières disponibles dans le commerce, telles que la 2-méthylquinoléine et le brome.

Bromation : La 2-méthylquinoléine subit une bromation en position 6 en utilisant du brome ou du N-bromosuccinimide (NBS) en présence d’un solvant approprié comme l’acide acétique ou le chloroforme.

Oxydation : L’intermédiaire bromé est ensuite oxydé pour introduire le groupe céto en position 4. Cela peut être réalisé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Estérification : Enfin, le composé est estérifié avec de l’acétate de méthyle en présence d’un catalyseur comme l’acide sulfurique ou l’acide p-toluènesulfonique pour donner le 2-(6-bromo-2-méthyl-4-oxoquinoléin-1(4H)-yl)acétate de méthyle.

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction afin de maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Des réacteurs à flux continu et des systèmes automatisés sont souvent utilisés pour améliorer l’efficacité et l’évolutivité.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-(6-bromo-2-méthyl-4-oxoquinoléin-1(4H)-yl)acétate de méthyle peut subir diverses réactions chimiques, notamment :

Réactions de substitution : L’atome de brome en position 6 peut être substitué par d’autres nucléophiles tels que des amines, des thiols ou des alcoolates.

Réactions de réduction : Le groupe céto en position 4 peut être réduit en groupe hydroxyle en utilisant des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Réactions d’oxydation : Le composé peut subir une oxydation supplémentaire pour introduire des groupes fonctionnels supplémentaires ou pour former des dérivés de la quinoléine avec des états d’oxydation plus élevés.

Réactifs et conditions courants

Substitution : Des nucléophiles comme des amines (par exemple, l’aniline) en présence d’une base (par exemple, l’hydroxyde de sodium) et d’un solvant (par exemple, l’éthanol).

Réduction : Du borohydrure de sodium dans le méthanol ou de l’hydrure de lithium et d’aluminium dans l’éther.

Oxydation : Du permanganate de potassium dans l’eau ou du trioxyde de chrome dans l’acide acétique.

Principaux produits

Substitution : Formation de dérivés de la quinoléine 6-substitués.

Réduction : Formation de dérivés de la 4-hydroxyquinoléine.

Oxydation : Formation de dérivés de la quinoléine avec des groupes fonctionnels supplémentaires.

Applications de la recherche scientifique

Chimie

Le 2-(6-bromo-2-méthyl-4-oxoquinoléin-1(4H)-yl)acétate de méthyle est utilisé comme intermédiaire dans la synthèse de divers composés à base de quinoléine. Il sert de bloc de construction pour le développement de nouveaux matériaux, de colorants et de ligands pour la chimie de coordination.

Biologie

En recherche biologique, ce composé est étudié pour ses propriétés antimicrobiennes, antivirales et anticancéreuses potentielles. Les dérivés de la quinoléine sont connus pour interagir avec des cibles biologiques telles que l’ADN, les enzymes et les récepteurs, ce qui les rend précieux dans la découverte et le développement de médicaments.

Médecine

Le composé est étudié pour son potentiel thérapeutique dans le traitement de maladies telles que le paludisme, la tuberculose et le cancer. Sa capacité à moduler les voies biologiques et à inhiber des enzymes spécifiques en fait un candidat prometteur pour le développement de médicaments.

Industrie

Dans le secteur industriel, le 2-(6-bromo-2-méthyl-4-oxoquinoléin-1(4H)-yl)acétate de méthyle est utilisé dans la production de produits chimiques de spécialité, de produits agrochimiques et de produits pharmaceutiques. Sa polyvalence et sa réactivité en font un intermédiaire précieux dans divers procédés de fabrication.

Applications De Recherche Scientifique

Chemistry

Methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is used as an intermediate in the synthesis of various quinoline-based compounds. It serves as a building block for the development of new materials, dyes, and ligands for coordination chemistry.

Biology

In biological research, this compound is studied for its potential antimicrobial, antiviral, and anticancer properties. Quinoline derivatives are known to interact with biological targets such as DNA, enzymes, and receptors, making them valuable in drug discovery and development.

Medicine

The compound is investigated for its therapeutic potential in treating diseases like malaria, tuberculosis, and cancer. Its ability to modulate biological pathways and inhibit specific enzymes makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mécanisme D'action

Le mécanisme d’action du 2-(6-bromo-2-méthyl-4-oxoquinoléin-1(4H)-yl)acétate de méthyle implique son interaction avec des cibles moléculaires telles que des enzymes, des récepteurs et de l’ADN. L’atome de brome et le groupe fonctionnel ester jouent un rôle crucial dans la liaison à ces cibles et la modulation de leur activité. Le composé peut inhiber l’activité enzymatique, perturber les processus cellulaires et induire l’apoptose dans les cellules cancéreuses par le biais de diverses voies.

Comparaison Avec Des Composés Similaires

Composés similaires

2-(6-chloro-2-méthyl-4-oxoquinoléin-1(4H)-yl)acétate de méthyle : Structure similaire avec un atome de chlore au lieu du brome.

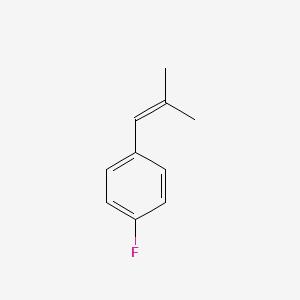

2-(6-fluoro-2-méthyl-4-oxoquinoléin-1(4H)-yl)acétate de méthyle : Structure similaire avec un atome de fluor au lieu du brome.

2-(6-iodo-2-méthyl-4-oxoquinoléin-1(4H)-yl)acétate de méthyle : Structure similaire avec un atome d’iode au lieu du brome.

Unicité

Le 2-(6-bromo-2-méthyl-4-oxoquinoléin-1(4H)-yl)acétate de méthyle est unique en raison de la présence de l’atome de brome, qui confère une réactivité et une activité biologique distinctes par rapport à ses homologues halogénés. L’atome de brome peut participer à des interactions et des réactions spécifiques qui ne sont pas possibles avec le chlore, le fluor ou l’iode, ce qui rend ce composé particulièrement précieux dans certaines applications.

Propriétés

Formule moléculaire |

C13H12BrNO3 |

|---|---|

Poids moléculaire |

310.14 g/mol |

Nom IUPAC |

methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetate |

InChI |

InChI=1S/C13H12BrNO3/c1-8-5-12(16)10-6-9(14)3-4-11(10)15(8)7-13(17)18-2/h3-6H,7H2,1-2H3 |

Clé InChI |

JFKDJEXVPYPROZ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=O)C2=C(N1CC(=O)OC)C=CC(=C2)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-[(4-methylphenyl)sulfonyl]butanehydrazide](/img/structure/B12122481.png)

![1-Piperazineethanol, alpha-[(2-methyl-1-piperidinyl)methyl]-](/img/structure/B12122486.png)

![N-(2-benzimidazol-2-ylethyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B12122492.png)

![N-(3,4-dimethylphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12122506.png)

![4-Oxo-4-[(tetrahydrofuran-2-ylmethyl)amino]butanoic acid](/img/structure/B12122520.png)

![2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12122535.png)

![Carbamic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-, phenylmethyl ester](/img/structure/B12122554.png)